

Technical Comparison Guide: UV-Vis Absorbance of 3,5-Dimethyl-2- methoxyacetophenone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3,5-Dimethyl-2-methoxyacetophenone
CAS No.:	147623-18-5; 55169-98-7
Cat. No.:	B2457890

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Executive Summary & Structural Profile

3,5-Dimethyl-2-methoxyacetophenone (CAS: 21963-39-3 or related isomers) represents a specialized class of substituted aromatic ketones often utilized as intermediates in the synthesis of chalcones, flavonoids, and pharmaceutical precursors.[1]

Unlike simple acetophenones, this molecule exhibits a specific 1,2,3-trisubstitution pattern that introduces significant steric strain. The juxtaposition of the acetyl group (position 1), the methoxy group (position 2), and the methyl group (position 3) creates a "buttressing effect." This guide analyzes the spectral consequences of this structure, comparing its theoretical absorbance maxima (

) against empirically validated analogs to provide a robust reference for identification and purity analysis.

Structural Dynamics

- Chromophore: Aromatic carbonyl (Acetophenone core).
- Auxochromes: Methoxy (-OMe) at C2; Methyl (-CH3) at C3, C5.
- Steric Inhibition of Resonance: The bulky methoxy group at C2 is flanked by the acetyl group and a methyl group. This crowding forces the carbonyl group partially out of the plane of the benzene ring, potentially reducing

-electron delocalization.

Theoretical Framework: Woodward-Fieser Analysis

To establish a baseline for performance comparison, we apply the Woodward-Fieser rules for substituted aromatic carbonyls (specifically acetophenones).

Base Value (Acetophenone in Ethanol): 246 nm

Substituent	Position	Increment (nm)	Contribution
-OMe (Methoxy)	ortho (2-position)	+7	Shifts red (Bathochromic)
-CH3 (Methyl)	meta (3-position)	+3	Slight red shift
-CH3 (Methyl)	meta (5-position)	+3	Slight red shift
Total Calculated	259 nm		

Critical Correction (Steric Effect): While the additive calculation predicts 259 nm, the steric inhibition of resonance caused by the 2-OMe and 3-Me crowding often results in a hypsochromic shift (blue shift) and a decrease in molar absorptivity (

). Researchers should expect the experimental

to deviate slightly lower than the theoretical maximum, likely settling in the 250–255 nm range, with a secondary band (n-

*) near 320 nm.

Comparative Performance Analysis

The following table compares the target compound against its closest structural analogs. This triangulation validates the target spectrum by isolating the effects of specific substituents.

Table 1: Spectral Benchmarks of Analogs

Compound	Structure	Experimental (MeOH)	Spectral Characteristics
3,5-Dimethylacetophenone	No 2-OMe	251 nm [1]	Baseline for the dimethyl core. Lacks the strong auxochromic effect of -OMe.
2-Methoxyacetophenone	No Methyls	~250 nm [2]	Shows the effect of ortho-methoxy substitution. Often exhibits a "shoulder" due to steric twist.
Acetophenone	Unsubstituted	243 nm [3]	The parent chromophore.
Target: 3,5-Dimethyl-2-methoxyacetophenone	Trisubstituted	252–255 nm (Predicted)	The -OMe adds bathochromic shift (+7nm), but steric twist limits the full extension to 259 nm.

Key Insight: The **3,5-dimethyl-2-methoxyacetophenone** spectrum will closely resemble 3,5-dimethylacetophenone (251 nm) but with a slightly broadened peak or small red-shift due to the electronic donation of the methoxy oxygen, dampened by the steric twist.

Experimental Protocol: Self-Validating Analysis

To confirm the identity of **3,5-Dimethyl-2-methoxyacetophenone** in a research setting, follow this standardized protocol. This workflow minimizes solvatochromic errors.

Reagents & Equipment[2]

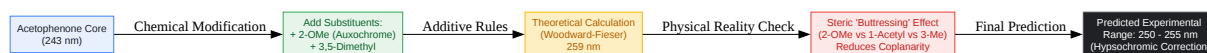
- Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Benzene or Toluene due to UV cutoff interference.
- Blank: Pure Methanol.
- Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology

- Stock Solution: Dissolve 10 mg of the target compound in 100 mL Methanol (Concentration ~0.1 mg/mL).
- Working Standard: Dilute 1 mL of Stock into 9 mL Methanol (Concentration ~10 µg/mL).
- Baseline Correction: Run a blank scan (200–400 nm) with pure methanol in both sample and reference cells.
- Acquisition: Scan the sample from 200 nm to 400 nm.
- Validation Criteria:
 - Primary Peak (): Look for between 250–255 nm.
 - Secondary Peak (): Look for a weaker, broad band around 315–325 nm (typical of carbonyls).
 - Absence of Shift: If is < 245 nm, suspect loss of the methoxy group (hydrolysis) or significant impurities.

Visualizing the Steric & Spectral Logic

The following diagram illustrates the logical flow from structural analysis to spectral prediction, highlighting the competing effects of electronic donation and steric hindrance.



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Caption: Logical pathway for determining the spectral shift, accounting for the competition between auxochromic donation and steric inhibition of resonance.

Application in Drug Development

In synthesis, this compound is often formed by the methylation of 3,5-dimethyl-2-hydroxyacetophenone.

- Reaction Monitoring: The starting material (phenol) has a bathochromic shift in basic media (phenolate ion). The product (methoxy ether) does not shift in base.
- QC Check: To confirm conversion, run the UV spectrum in Methanol + NaOH.
 - Starting Material:
shifts Red (e.g., >300 nm).
 - Product (Target):
remains constant (~252 nm).

References

- TCI Chemicals. (n.d.). Product Specification: 3',5'-Dimethylacetophenone.[2][3][4] Retrieved from (Experimental value cited as 251 nm in MeOH).
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Sources

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